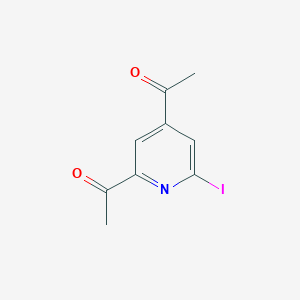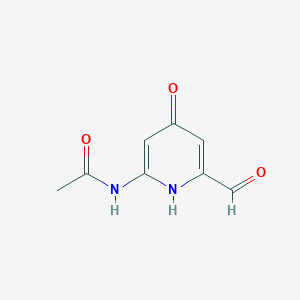
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide is a chemical compound with the molecular formula C9H7N5O3 and a molecular weight of 233.18 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and an acetamide group attached to a pyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 6-formyl-4-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
These methods often involve the use of large-scale reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: N-(6-Carboxyl-4-hydroxypyridin-2-YL)acetamide.
Reduction: N-(6-Hydroxymethyl-4-hydroxypyridin-2-YL)acetamide.
Substitution: N-(6-Formyl-4-chloropyridin-2-YL)acetamide.
Aplicaciones Científicas De Investigación
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The formyl and hydroxyl groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Hydroxypyridin-2-YL)acetamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-(6-Formyl-4-hydroxypteridin-2-YL)acetamide: Contains an additional nitrogen atom in the ring structure, which can alter its chemical properties and reactivity.
Uniqueness
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
N-(6-formyl-4-oxo-1H-pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c1-5(12)9-8-3-7(13)2-6(4-11)10-8/h2-4H,1H3,(H2,9,10,12,13) |
Clave InChI |
BZRMSSAMEPGMNX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=O)C=C(N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


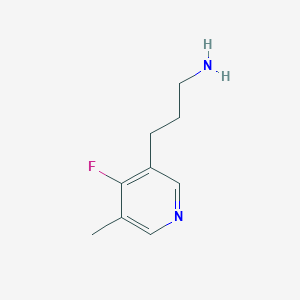
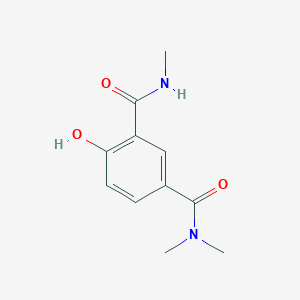
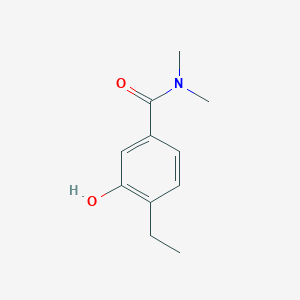
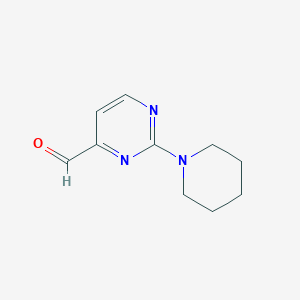
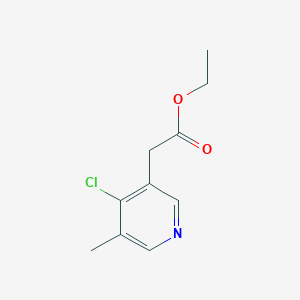
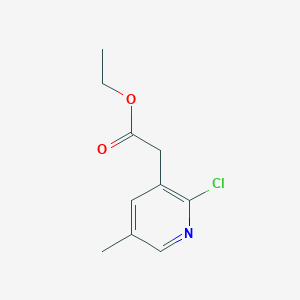
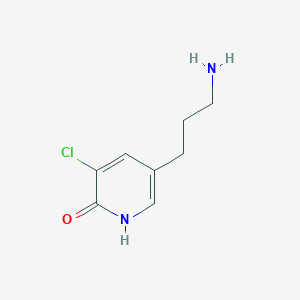

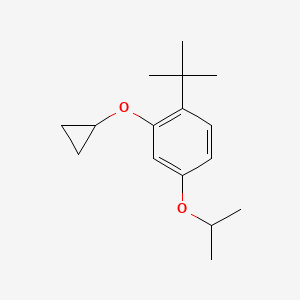

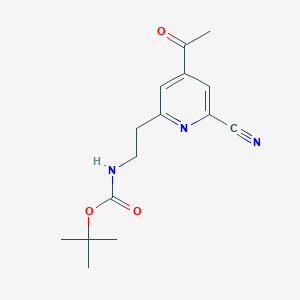

![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)
